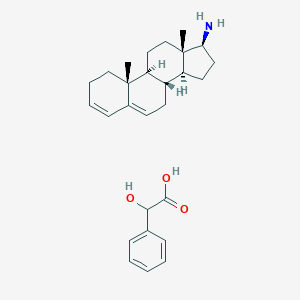
Androsta-3,5-dien-17-beta-amine, mandelate
Descripción general
Descripción
Androsta-3,5-dien-17-beta-amine, mandelate is a chemical compound with the molecular formula C27H37NO3 and a molecular weight of 423.6 g/mol. It is a derivative of androsta-3,5-diene, a steroidal structure, and is often studied for its potential biological and chemical properties.
Métodos De Preparación
The synthesis of Androsta-3,5-dien-17-beta-amine, mandelate typically involves the reaction of androsta-3,5-diene with mandelic acid under specific conditions. The reaction conditions often include the use of a suitable solvent and a catalyst to facilitate the reaction. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity of the product .
Análisis De Reacciones Químicas
Androsta-3,5-dien-17-beta-amine, mandelate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another.
Aplicaciones Científicas De Investigación
Androsta-3,5-dien-17-beta-amine, mandelate has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other steroidal compounds.
Biology: It is studied for its potential effects on biological systems, including its interaction with steroid receptors.
Medicine: It is investigated for its potential therapeutic effects, including its use as an anabolic agent.
Industry: It is used in the production of steroidal supplements and other related products.
Mecanismo De Acción
The mechanism of action of Androsta-3,5-dien-17-beta-amine, mandelate involves its interaction with steroid receptors in the body. It binds to these receptors and modulates their activity, leading to various biological effects. The molecular targets and pathways involved include the androgen receptor pathway, which plays a crucial role in the regulation of gene expression and cellular function .
Comparación Con Compuestos Similares
Androsta-3,5-dien-17-beta-amine, mandelate can be compared with other similar compounds, such as:
17-hydroxyandrosta-3,5-diene: This compound has a similar steroidal structure and exhibits similar biological activities.
Androsta-3,5-diene-7,17-dione: This compound is a potent inhibitor of aromatase and is used in the treatment of estrogen-related conditions. The uniqueness of this compound lies in its specific structure and the presence of the mandelate group, which may confer unique biological and chemical properties.
Propiedades
IUPAC Name |
(8R,9S,10R,13S,14S,17S)-10,13-dimethyl-2,7,8,9,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-amine;2-hydroxy-2-phenylacetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H29N.C8H8O3/c1-18-11-4-3-5-13(18)6-7-14-15-8-9-17(20)19(15,2)12-10-16(14)18;9-7(8(10)11)6-4-2-1-3-5-6/h3,5-6,14-17H,4,7-12,20H2,1-2H3;1-5,7,9H,(H,10,11)/t14-,15-,16-,17-,18-,19-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZZMWNNQVCCGON-JZSNIJFVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC3C(C1CCC2N)CC=C4C3(CCC=C4)C.C1=CC=C(C=C1)C(C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2N)CC=C4[C@@]3(CCC=C4)C.C1=CC=C(C=C1)C(C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H37NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50941111 | |
| Record name | Hydroxy(phenyl)acetic acid--androsta-3,5-dien-17-amine (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50941111 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
423.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19401-63-9 | |
| Record name | Androsta-3,5-dien-17-beta-amine, mandelate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019401639 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Hydroxy(phenyl)acetic acid--androsta-3,5-dien-17-amine (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50941111 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















